

# Vadadustat: A Deep Dive into its Chemical Profile and Mechanism of Action

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## Compound of Interest

Compound Name: Vadadustat

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An In-depth Technical Guide for Researchers and Drug Development Professionals

**Vadadustat** (brand name Vafseo) is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed by Akebia Therapeutics.[1] It is approved for the treatment of symptomatic anemia associated with chronic kidney disease (CKD) in adults.[2] By mimicking the body's natural response to hypoxia, **Vadadustat** stimulates the production of erythropoietin and improves iron metabolism, offering a novel therapeutic approach for managing renal anemia.[3][4] This guide provides a detailed examination of **Vadadustat**'s chemical structure, its mechanism of action through the HIF pathway, and the relationship between its structure and activity, supported by quantitative data and experimental methodologies.

## Chemical Structure and Synthesis

**Vadadustat** is a synthetic small molecule with the IUPAC name 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid.[5] Its chemical formula is  $C_{14}H_{11}ClN_2O_4$ , and it has a molecular weight of 306.70 g/mol.[6]

Chemical Structure of **Vadadustat**`` [Image of **Vadadustat** chemical structure]

Caption: The HIF signaling pathway under normoxic and hypoxic/**Vadadustat**-inhibited conditions.

## Structure-Activity Relationship (SAR)

The inhibitory activity of **Vadadustat** is intrinsically linked to its chemical structure, which allows it to bind effectively to the active site of the prolyl hydroxylase domain enzymes. [7]

- Binding Mode: X-ray crystallography studies have shown that **Vadadustat** binds to the catalytic site of PHD2. [7] The molecule engages in bidentate chelation with the active site iron atom. [7] \* Key Interactions:
  - The glycnamide side chain and the pyridine nitrogen are crucial for coordinating with the iron cofactor. [8] \* The 3-hydroxyl group on the pyridine ring forms a hydrogen bond with a tyrosine residue (Tyr303) in the active site. [7] \* The carboxylate group of the glycine moiety forms a salt bridge with an arginine residue (Arg383) deep within the binding pocket. [7] \* The 3-chlorophenyl ring extends into the substrate-binding region, which is thought to sterically hinder the binding of the natural HIF- $\alpha$  substrate. [7] The pyridine carboxamide core with a substituted aryl group at the 5-position is a common feature in a class of potent HIF-PH inhibitors. [9] The specific substitutions on the phenyl ring and modifications to the side chain can influence the potency and selectivity of these inhibitors. For **Vadadustat**, the combination of these structural features results in an equipotent inhibition of all three human PHD isoforms (PHD1, PHD2, and PHD3). [10]

## Quantitative Data

### In Vitro Inhibitory Activity

**Vadadustat** has been shown to be a potent inhibitor of the three major PHD isoforms. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC<sub>50</sub>) or the inhibitory constant (K<sub>i</sub>).

Enzyme Isoform	IC50 (nM)	pIC50	Ki (nM) [pKi]
PHD1	15.36 (11.96, 19.73)	7.81 (7.71, 7.92)	0.19 (9.72)
PHD2	11.83 (8.20, 17.07)	7.93 (7.77, 8.09)	0.26 (9.58)
PHD3	7.63 (7.21, 8.07)	8.12 (8.09, 8.14)	0.56 (9.25)
FIH	>100,000	-	-

Data are presented as mean (95% Confidence Interval) or geometric mean [95% CI]. IC50 and pIC50 values are from a preclinical characterization study by Akebia Therapeutics. [11] Ki and pKi values are from a study using a TR-FRET assay. [1] FIH IC50 is from a study by Yeh et al. [3]

## Pharmacokinetics

Pharmacokinetic studies have been conducted in healthy volunteers and patients with CKD. The key parameters are summarized below.

Population	Dose	Tmax (hr)	t1/2 (hr)	AUC (hr*µg/mL)	Cmax (µg/mL)
Healthy Volunteers	80-1200 mg (SAD)	3-4	~4.5	Dose-proportional	Dose-proportional
Healthy Volunteers	500-900 mg (MAD)	3-4	~4.5	Dose-proportional	Dose-proportional
CKD Stage 3	500 mg	5-6	7.2	-	-
CKD Stage 4	500 mg	5-6	8.5	-	-

Data are from single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers and a single-dose study in patients with CKD.[7][8]

**Vadadustat** is rapidly absorbed, with peak plasma concentrations reached within 2-4 hours. [7] [12] It is highly bound to plasma proteins (>99%). [13] The drug is primarily metabolized through glucuronidation, and the resulting inactive metabolite is excreted through both renal and fecal routes. [13]

## Pharmacodynamics

The pharmacodynamic effects of **Vadadustat** are characterized by a dose-dependent increase in erythropoietin and a subsequent rise in hemoglobin levels.

Study Population	Treatment	Change in Hemoglobin (g/dL)	Change in EPO
CKD Patients	Vadadustat	+1.43 ± 0.05 (after 6 months)	Dose-related increase
Healthy Volunteers	Vadadustat (SAD & MAD)	-	Dose-related increase, returning to baseline by 24 hrs

Data from a clinical trial in CKD patients and studies in healthy volunteers.<sup>[7]</sup><sup>[13]</sup>

In clinical trials, **Vadadustat** has been shown to be non-inferior to darbepoetin alfa in maintaining target hemoglobin levels in patients with dialysis-dependent CKD. <sup>[2]</sup>

## Experimental Protocols

### HIF-PHD Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the inhibition of PHD enzymes.

Principle: The assay measures the interaction between the VHL-elongin B-elongin C (VBC) complex and hydroxylated HIF-1 $\alpha$ . <sup>[1]</sup> Inhibition of PHD results in less hydroxylated HIF-1 $\alpha$ , leading to a decrease in the TR-FRET signal.

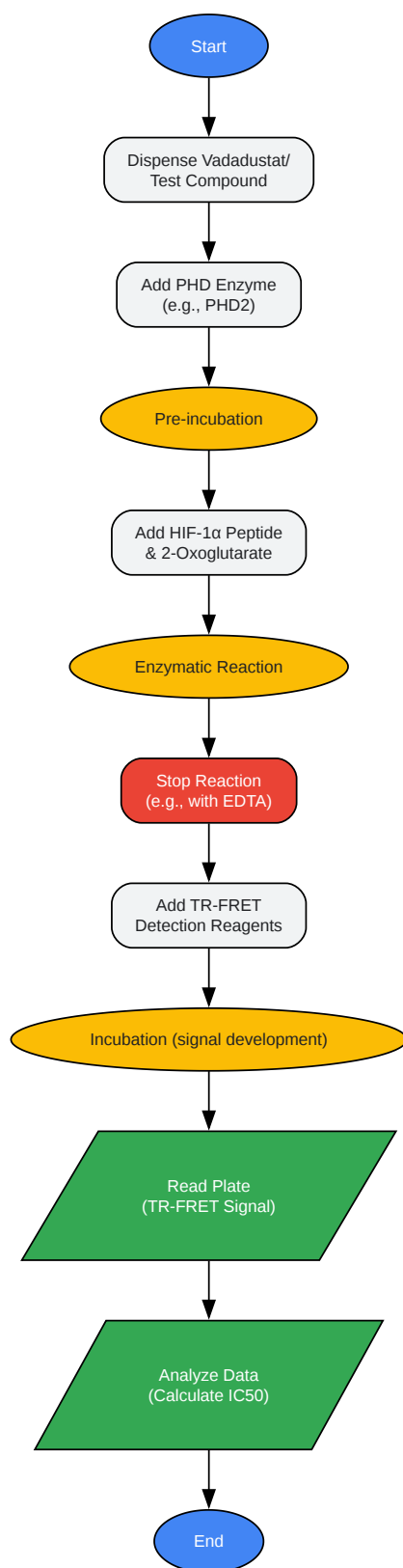
General Protocol:

- Recombinant human PHD enzyme is incubated with the test compound (e.g., **Vadadustat**) in an assay buffer.
- A biotinylated HIF-1 $\alpha$  peptide substrate and the co-substrate 2-oxoglutarate are added to initiate the enzymatic reaction.
- The reaction is stopped, and a detection reagent mix containing a Europium-labeled anti-tag antibody (to bind the VBC complex) and a streptavidin-conjugated acceptor fluorophore (to

bind the biotinylated HIF-1 $\alpha$ ) is added.

- After incubation, the TR-FRET signal is measured on a plate reader. The signal is proportional to the amount of hydroxylated HIF-1 $\alpha$  produced.

The following diagram illustrates a typical workflow for a TR-FRET based inhibitor screening assay.



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